H-Ala-oall hcl
Description
Contextualization within Amino Acid Derivative Chemistry
Amino acid derivatives are created by chemically modifying the structure of natural amino acids to impart specific functionalities or to protect reactive groups during a multi-step synthesis. H-Ala-oall HCl is a prime example of such a derivative. While the parent amino acid, L-alanine, is a fundamental component of proteins, its unprotected form has a reactive amino group and a carboxylic acid group, making it unsuitable for many controlled synthetic reactions. vulcanchem.com
By converting the carboxylic acid to an allyl ester, chemists can prevent it from reacting while other chemical transformations are carried out on the amino group. The hydrochloride salt form increases the compound's stability and handling properties. This strategic modification places this compound within a broad class of research chemicals designed for specific synthetic strategies. omizzur.commedchemexpress.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 203799-82-0 | nih.govvulcanchem.com |
| Molecular Formula | C₆H₁₂ClNO₂ | nih.govvulcanchem.com |
| Molecular Weight | 165.62 g/mol | nih.govvulcanchem.com |
| IUPAC Name | prop-2-enyl (2S)-2-aminopropanoate;hydrochloride | nih.gov |
| Appearance | Off-white powder | omizzur.com |
| Parent Compound | L-Alanine | vulcanchem.com |
Significance as an L-Alanine Allyl Ester Hydrochloride Building Block
In organic synthesis, a "building block" is a molecule that serves as a ready-made unit in the assembly of a more complex molecular architecture. This compound functions as a building block that provides the L-alanine scaffold. chemimpex.com Its utility stems from the properties of its two key functional groups:
Allyl Ester: This group serves as a "protecting group" for the carboxylic acid. The allyl group is robust enough to withstand many reaction conditions but can be selectively removed under specific, mild conditions, typically using a palladium catalyst. acs.orgorganic-chemistry.org This allows for precise control over which chemical bonds are formed and when.
Hydrochloride Salt: The amino group is protonated, forming a stable salt. This prevents the amino group from undergoing unwanted side reactions and often improves the compound's solubility and ease of handling. chemimpex.com
This design makes this compound a valuable reagent for introducing an alanine (B10760859) residue into a growing peptide chain or other complex molecule in a controlled manner. chemimpex.com
Table 2: Comparison of L-Alanine and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
|---|---|---|---|
| L-Alanine | C₃H₇NO₂ | 89.1 | Natural amino acid. vulcanchem.com |
| This compound | C₆H₁₂ClNO₂ | 165.62 | Carboxyl group protected by an allyl ester. nih.govvulcanchem.com |
| L-Alanine methyl ester hydrochloride (H-Ala-OMe HCl) | C₄H₁₀ClNO₂ | 139.58 | Carboxyl group protected by a methyl ester. iris-biotech.depeptide.com |
| L-Alanine isopropyl ester hydrochloride (H-Ala-Oipr HCl) | C₆H₁₄ClNO₂ | 167.63 | Carboxyl group protected by an isopropyl ester. google.comlookchem.com |
Overview of Current Research Trajectories Involving this compound
Current research continues to leverage the unique properties of allyl esters, and by extension, building blocks like this compound. A significant area of focus is the synthesis of complex peptides. For instance, the simultaneous removal of an allyl ester from a carboxylic acid and an allyloxycarbonyl (Alloc) group from an amine is a key step in preparing peptides for lactam-mediated cyclization. biotage.com
Furthermore, research is actively exploring ways to improve the deallylation process itself. While effective, palladium catalysts can be expensive and sensitive to atmospheric oxygen. acs.orgbiotage.com This has spurred the development of alternative catalytic systems, such as those based on cobalt, and the use of techniques like microwave heating to accelerate the reaction and improve efficiency under atmospheric conditions. acs.orgbiotage.com The development of more robust and cost-effective cleavage methods enhances the attractiveness of allyl-protected building blocks in both academic research and industrial pharmaceutical development. chemimpex.comacs.org The role of similar alanine ester hydrochlorides as intermediates in the synthesis of major drugs, such as sofosbuvir, underscores the industrial relevance of such building blocks. google.com
Table 3: Selected Methods for Allyl Ester Deprotection
| Method | Catalyst/Reagent System | Key Features | Source |
|---|---|---|---|
| Palladium-Catalyzed | Pd(PPh₃)₄ with a nucleophilic scavenger (e.g., morpholine, pyrrolidine) | The classic and most common method. google.com | google.com |
| Cobalt-Catalyzed | Co(II)/TBHP/(Me₂SiH)₂O | A more recent, cost-effective alternative to palladium. acs.org | acs.org |
| Microwave-Assisted | Pd catalyst with microwave heating | Accelerates the deprotection reaction, allowing it to proceed under atmospheric conditions. biotage.com | biotage.com |
| Nickel-Catalyzed | Ni-H precatalyst with a Brønsted acid | Involves double-bond migration followed by hydrolysis. organic-chemistry.org | organic-chemistry.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
prop-2-enyl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-4-9-6(8)5(2)7;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXONUAGIIJRTQ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of H Ala Oall Hcl
Precursor Synthesis Routes to O-Allyl-L-Alanine Hydrochloride
The preparation of H-Ala-oall HCl is a two-step process that begins with the esterification of L-alanine with allyl alcohol, followed by the formation of the hydrochloride salt.
Esterification Protocols for L-Alanine Allyl Esters
The esterification of L-alanine with allyl alcohol is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the amino acid and alcohol in the presence of a strong acid catalyst. mdpi.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. mdpi.comorganic-chemistry.org
Commonly employed acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). mdpi.comorganic-chemistry.org The mechanism involves the protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. mdpi.comorganic-chemistry.org
Esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature in neutral solutions. researchgate.net The presence of the amino group can also lead to side reactions. Therefore, the reaction is typically carried out under strongly acidic conditions where the amino group is protonated, preventing it from interfering with the esterification of the carboxyl group. mdpi.com
| Parameter | Condition | Purpose |
| Reaction | Fischer-Speier Esterification | Forms the ester from a carboxylic acid and an alcohol. |
| Reactants | L-Alanine, Allyl Alcohol | Starting materials for the synthesis of L-Alanine allyl ester. |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Protonates the carbonyl group, increasing its reactivity. |
| Solvent | Excess Allyl Alcohol | Serves as both a reactant and a solvent, driving the equilibrium towards the product. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Hydrochloride Salt Formation Strategies
Once the L-alanine allyl ester is synthesized, it is converted to its hydrochloride salt, this compound. This is a crucial step as the salt form is generally more stable and easier to handle and purify than the free base. The hydrochloride salt of amino acid esters offers enhanced stability, protecting the ester from hydrolysis and degradation, thus ensuring a longer shelf life.
A common method for the formation of the hydrochloride salt is to dissolve the amino acid ester in an anhydrous organic solvent, such as diethyl ether or ethyl acetate, and then bubble dry hydrogen chloride (HCl) gas through the solution. The hydrochloride salt, being insoluble in the organic solvent, precipitates out and can be collected by filtration.
Alternatively, a solution of HCl in an anhydrous organic solvent can be added to the solution of the amino acid ester. The choice of solvent is critical to ensure the precipitation of the salt and to minimize the solubility of the product, thereby maximizing the yield.
Protection and Deprotection Chemistry Involving the Allyl Group
The allyl group in this compound is a versatile protecting group in peptide synthesis, offering several advantages due to its unique deprotection conditions.
Orthogonal Protecting Group Strategies in Peptide Synthesis
In the complex world of peptide synthesis, orthogonal protecting groups are essential. biosynth.com These are groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. The allyl group is a key player in such strategies. It is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used for the cleavage of 9-fluorenylmethyloxycarbonyl (Fmoc) groups. google.comnih.gov This orthogonality allows for the selective deprotection of the allyl ester at the C-terminus or on an amino acid side chain, enabling subsequent modifications such as peptide cyclization or branching. nih.govnih.gov
The allyl protecting group can be used to protect the side chains of various amino acids, including the carboxylic acid groups of aspartic acid and glutamic acid, the hydroxyl groups of serine and threonine, and the amino group of lysine (B10760008). google.com This broad applicability makes it a valuable tool in the synthesis of complex peptides. google.com
| Protecting Group | Deprotection Condition | Orthogonal To |
| Allyl | Pd(0) catalyst | Boc (acid-labile), Fmoc (base-labile) |
| Boc | Acid (e.g., TFA) | Allyl (Pd(0)-labile), Fmoc (base-labile) |
| Fmoc | Base (e.g., piperidine) | Allyl (Pd(0)-labile), Boc (acid-labile) |
Catalytic Cleavage Mechanisms (e.g., Pd(0)-catalyzed allyl transfer)
The removal of the allyl protecting group is most commonly achieved through a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This method is valued for its mild and highly selective nature. acsgcipr.org The reaction proceeds via the formation of a π-allyl palladium complex. wikipedia.orgorganic-chemistry.org
The catalytic cycle begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a η² π-allyl-Pd(0) complex. organic-chemistry.org This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, leading to the formation of a η³ π-allyl-Pd(II) complex and the liberation of the carboxylate anion. organic-chemistry.org A nucleophilic scavenger, such as morpholine, dimedone, or a silane, then attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the palladium(0) catalyst, which can then participate in another catalytic cycle. acsgcipr.orgresearchgate.net
This deprotection can be performed under neutral conditions and at room temperature, making it compatible with sensitive functional groups present in peptides. acsgcipr.org Recent advancements have even demonstrated that this deprotection can be carried out under atmospheric conditions, simplifying the experimental setup. biotage.comacs.org
Stereochemical Control and Chiral Integrity during Synthesis
Maintaining the stereochemical integrity of the chiral α-carbon of L-alanine is of utmost importance throughout the synthesis of this compound. All naturally occurring amino acids in proteins are of the L-configuration, and any epimerization to the D-enantiomer can have significant biological consequences. libretexts.orgucalgary.ca
During the Fischer esterification, the reaction conditions are generally mild enough to avoid significant racemization at the α-carbon. The reaction mechanism does not involve the breaking of any bonds directly attached to the chiral center. However, prolonged exposure to harsh acidic conditions or elevated temperatures could potentially lead to some degree of epimerization. Therefore, it is crucial to carefully control the reaction time and temperature.
Applications of H Ala Oall Hcl in Advanced Peptide and Organic Synthesis
Role as a Fundamental Building Block in Peptide Synthesis
H-Ala-OAll HCl is a derivative of the amino acid alanine (B10760859), where the carboxylic acid group is protected as an allyl ester. omizzur.com This modification is of paramount importance in peptide synthesis, a process that involves the sequential coupling of amino acids to form a peptide chain. The synthesis of peptides can be broadly categorized into two main approaches: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Solution-Phase Peptide Synthesis Methodologies.ekb.egnih.gov
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, especially for large-scale production and the synthesis of shorter peptides or peptide fragments. ug.edu.pl In this approach, all reactions are carried out in a suitable solvent, and the products are isolated and purified after each step. ekb.egnih.gov
This compound is also utilized in solution-phase synthesis. nih.gov The principles of coupling and control of racemization are similar to those in SPPS. ekb.eg Coupling reagents like DCC, EDC, and various phosphonium (B103445) and uronium salts are employed to facilitate peptide bond formation. ekb.eg The choice of protecting groups is crucial to ensure that only the desired reaction occurs. The allyl ester in this compound provides an orthogonal protecting group that can be removed under mild conditions, which is a significant advantage in the multi-step process of solution-phase synthesis. google.com
Synthesis of Complex Peptide Architectures
The unique properties of this compound and its derivatives extend their utility to the synthesis of complex peptide architectures, including cyclic peptides and glycopeptides.
The synthesis of cyclic peptides, where the peptide backbone is cyclized head-to-tail, side-chain-to-side-chain, or head-to-side-chain, often relies on orthogonal protecting group strategies. rsc.orgnih.gov The allyl ester of this compound can be used in conjunction with other protecting groups, such as Fmoc for the N-terminus and t-butyl or benzyl (B1604629) groups for side chains, to achieve selective deprotection and cyclization. google.combiosynth.com For example, a linear peptide can be synthesized on a solid support, and then the N-terminal Fmoc group and a side-chain allyl ester can be selectively removed to allow for on-resin cyclization. rsc.org
Furthermore, the synthesis of glycopeptides, which are peptides containing covalently attached carbohydrate moieties, can also benefit from the use of allyl esters. The mild conditions required for allyl group removal are compatible with the sensitive glycosidic bonds, allowing for the incorporation of sugar units into the peptide chain without degradation. acs.org
Branched Peptide Synthesis
Branched peptides are molecules where a second peptide chain is attached to the side chain of an amino acid in a primary peptide sequence. These structures are of interest for developing vaccines, enzyme inhibitors, and other bioactive molecules. The synthesis of branched peptides requires a sophisticated protection strategy to selectively deprotect and elongate a peptide chain from a specific amino acid side chain.
The use of allyl-based protecting groups is instrumental in this context. google.com While this compound protects the C-terminus, the same allyl protection strategy can be applied to the side chains of amino acids like aspartic acid (Asp), glutamic acid (Glu), or lysine (B10760008) (Lys). For instance, a peptide could be assembled on a solid support using Fmoc for N-terminal protection. An amino acid with an allyl-protected side chain, such as Fmoc-Asp(OAll)-OH, could be incorporated into the sequence. After the main chain is synthesized, the allyl group on the Asp side chain can be selectively removed using a palladium catalyst. The newly freed carboxylic acid on the Asp side chain can then serve as an anchor point for the synthesis of a new peptide branch, while the rest of the peptide remains fully protected. This orthogonality allows for the precise construction of complex, branched architectures. google.com
Cyclization Strategies for Cyclic Peptides
Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. The synthesis of these constrained structures is a significant challenge that often relies on orthogonal protecting groups. This compound is a valuable tool for "head-to-tail" cyclization, where the N-terminus of a peptide is linked to its C-terminus.
In a typical strategy, a linear peptide is synthesized on a solid support with its N-terminal amino group protected by Fmoc. This compound can be used as the C-terminal residue, introducing an allyl ester. Once the linear sequence is complete, the N-terminal Fmoc group is removed. Subsequently, the C-terminal allyl ester is selectively cleaved using a palladium(0) catalyst to reveal a free carboxylic acid. sigmaaldrich.com With both the N-terminus and C-terminus now deprotected, an intramolecular amide bond formation (cyclization) can be induced directly on the resin, yielding the desired cyclic peptide.
The nature of the C-terminal amino acid can significantly influence the efficiency of cyclization. Studies on peptide thioesters, a related class of compounds used for cyclization, show that residues like Alanine are highly effective. nih.gov
| C-Terminal Amino Acid (in H-Ala-Tyr-Gly-Lys-Xxx-SBzl) | Product Distribution (Cyclic Product %) | Reaction Time | Reference |
|---|---|---|---|
| Ala | >80% | 72 h | nih.gov |
| Gly | >80% | 72 h | nih.gov |
| Ser | >80% | 72 h | nih.gov |
| Asp | >80% | 72 h | nih.gov |
| Lys | >80% | 72 h | nih.gov |
This table, adapted from a study on peptide thioester cyclization, illustrates the high efficiency of cyclization with Alanine as the C-terminal residue, a principle that extends to strategies involving allyl esters. nih.gov
Peptide Conjugates and Functionalized Peptides
The selective deprotection afforded by the allyl group on this compound is highly advantageous for synthesizing peptide conjugates, where a peptide is linked to another molecule like a nucleic acid, a lipid, or a natural product to enhance its properties.
A notable example is the synthesis of peptide-oligonucleotide conjugates. In one study, a protected tripeptide, Nps-Ala-Ser-Ala-OAll, was prepared. psu.edu The allyl ester (OAll) at the C-terminus served as a stable protecting group during the complex steps of coupling the peptide to a dinucleotide. After the successful conjugation to the serine side chain, the allyl group could be removed under specific conditions to yield the final product, H-Ala-Ser(pATAT)-Ala-OH, demonstrating the compatibility of the allyl ester with other sensitive functional groups. psu.edu
Lipotripeptides, which are conjugates of fatty amines and tripeptides, are being explored as a novel class of antimicrobial agents. nih.gov The synthesis of these molecules involves coupling a fatty amine to the C-terminus of a peptide. This compound can serve as a precursor for the C-terminal alanine residue in these conjugates.
In a study focused on developing synthetic antimicrobial agents, a library of fatty amine-tripeptide conjugates was synthesized and tested for activity against various pathogens. nih.gov The general approach involves synthesizing a protected tripeptide and then coupling it with a long-chain fatty amine, such as octadecylamine (B50001) (C18H37NH2). For a sequence ending in alanine, a precursor like this compound would be incorporated into the peptide. The C-terminal allyl ester would then be activated or replaced in a reaction with the fatty amine to form the final C-terminal amide bond. The research highlighted that specific sequences, such as those containing D-Proline and a C-terminal Alanine, showed significant antibacterial activity. nih.gov
| Compound ID | Structure | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
|---|---|---|---|---|
| DICAM 1 | Cbz-Glu-D-Pro-Glu-NH-C18H37 | 3.5 ± 0.5 | 6.2 ± 0.9 | nih.gov |
| DICAM 2 | H-Glu-D-Pro-Glu-NH-C18H37·HCl | 4.5 ± 0.8 | 6.5 ± 0.9 | nih.gov |
| DICAM 14 | H-Ala-D-Pro-Ala-NH-C18H37·HCl | 22 ± 10 | 41 ± 10 | nih.gov |
| DICAM 17 | H-Glu-D-Ala-Glu-NH-C18H37·HCl | >50 | >50 | nih.gov |
Data from a study on fatty amine-tripeptide conjugates shows the impact of amino acid sequence on antibacterial activity. Compound DICAM 14 features Alanine at both the N- and C-terminus. nih.gov
Natural compounds often possess potent biological activity but may suffer from poor solubility or pharmacokinetics. mdpi.comnih.gov Conjugating them with amino acids is a widely used strategy to overcome these limitations. mdpi.comnih.gov Amino acids are chosen because they are fundamental biological building blocks and their diverse side chains allow for extensive structural modification. mdpi.com
This compound is an ideal building block for this purpose. A natural product with a suitable functional group (e.g., a hydroxyl or carboxyl group) can be coupled to the free amino group of this compound. The resulting conjugate would have a C-terminal allyl ester, which can be kept as is or selectively cleaved if a free carboxylic acid is desired for the final product. This approach has been used to modify a wide range of natural products, including quercetin (B1663063), betulin, and quinine, to improve their anticancer, antimicrobial, or antimalarial activities. mdpi.com For example, quercetin-amino acid conjugates have been synthesized to improve the solubility of the parent flavonoid. mdpi.com
| Compound | Solubility in PBS (μg/mL) | Reference |
|---|---|---|
| Quercetin | 5.8 | mdpi.com |
| Quercetin-alanine | 14.8 | mdpi.com |
| Quercetin-valine | 12.5 | mdpi.com |
| Quercetin-lysine | 14.9 | mdpi.com |
| Quercetin-aspartic acid | 15.2 | mdpi.com |
This table demonstrates the enhanced aqueous solubility of quercetin when conjugated with various amino acids, including alanine. mdpi.com
This compound in the Generation of Chemical Libraries and Scaffolds
The search for new drugs is heavily reliant on the synthesis and screening of large, structurally diverse chemical libraries. nih.gov Diversity-oriented synthesis (DOS) aims to efficiently create collections of complex and varied molecular scaffolds, moving beyond the traditional focus on single target molecules. rsc.org
This compound is a valuable reagent in DOS due to the synthetic flexibility offered by its allyl ester group. In the construction of a chemical library, a core scaffold can be assembled, incorporating this compound or a similar allyl-protected amino acid. At a later stage, the selective removal of the allyl group provides a reactive handle—a free carboxylic acid—that can be subjected to a wide array of chemical transformations. This allows for the introduction of diversity at a specific point in the molecule. For example, the deprotected carboxyl group could be coupled with a diverse set of amines, alcohols, or other nucleophiles, rapidly generating a large library of related compounds from a common intermediate. This strategy enables the exploration of a much broader chemical space, increasing the probability of discovering molecules with novel biological activities. rsc.orgwhiterose.ac.uk This approach is particularly powerful for creating libraries of macrocyclic peptidomimetics, a structural class that is highly valued in drug discovery but historically underexplored. rsc.org
Analytical Chemistry and Advanced Characterization Techniques for H Ala Oall Hcl
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the structural elucidation of organic molecules like H-Ala-oall HCl. By examining the interaction of the molecule with electromagnetic radiation, different spectroscopic methods can reveal specific features of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to each unique proton environment are expected. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of these signals provide a wealth of structural information. Although a specific experimental spectrum for this compound is not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds like L-Alanine methyl ester hydrochloride. The protons of the alaninyl methyl group would appear as a doublet, while the alpha-proton would be a quartet. The allylic protons would exhibit more complex splitting patterns due to their proximity to the double bond and the ester group. The protons of the vinyl group would show distinct signals in the olefinic region of the spectrum. The presence of the hydrochloride salt would also influence the chemical shift of protons near the amine group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the methyl carbon, the alpha-carbon, the carbonyl carbon of the ester, and the three distinct carbons of the allyl group. While experimental data for the hydrochloride salt is scarce, the ¹³C NMR data for the closely related H-Ala-OAll-tosylate-salt offers valuable insight into the expected chemical shifts.
Table 1: Predicted and Analogous NMR Data for this compound and Related Compounds
| Technique | Compound | Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Reference/Note |
|---|---|---|---|---|
| ¹H NMR | L-Alanine methyl ester hydrochloride | -CH3 | 1.34 (d) | Analogous compound data. researchgate.net |
| ¹H NMR | L-Alanine methyl ester hydrochloride | -OCH3 | 3.74 (s) | Analogous compound data. researchgate.net |
| ¹³C NMR | H-Ala-OAll-tosylate-salt | -CH3 | 16.8 | Analogous compound data. |
| ¹³C NMR | H-Ala-OAll-tosylate-salt | α-CH | 49.3 | Analogous compound data. |
| ¹³C NMR | H-Ala-OAll-tosylate-salt | C=O | 170.3 | Analogous compound data. |
| ¹³C NMR | H-Ala-OAll-tosylate-salt | -O-CH2- | 67.1 | Analogous compound data. |
| ¹³C NMR | H-Ala-OAll-tosylate-salt | -CH= | 131.2 | Analogous compound data. |
| ¹³C NMR | H-Ala-OAll-tosylate-salt | =CH2 | 120.9 | Analogous compound data. |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Fourier-Transform Infrared (FTIR) spectroscopy is a modern application of this technique that offers higher resolution and sensitivity. In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.
Key expected absorption bands include:
A strong, broad band for the N-H stretching of the primary ammonium (B1175870) salt (-NH3+), typically in the region of 3100-2600 cm⁻¹.
A sharp, strong band for the C=O stretching of the ester group, usually around 1750-1735 cm⁻¹.
Bands corresponding to the C-O stretching of the ester.
Absorptions for the C=C stretching of the allyl group in the 1650 cm⁻¹ region.
C-H stretching and bending vibrations for both the aliphatic and vinylic protons.
The presence of the hydrochloride is confirmed by the broad ammonium absorption and other characteristic bands. libretexts.orgoptica.orgaip.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH3+ (Ammonium) | N-H Stretch | 3100 - 2600 (broad) |
| C=O (Ester) | Stretch | 1750 - 1735 |
| C=C (Alkene) | Stretch | ~1650 |
| C-O (Ester) | Stretch | 1300 - 1000 |
| C-H (Aliphatic/Vinylic) | Stretch | 3100 - 2850 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically be used. In the positive ion mode, the expected molecular ion peak would correspond to the protonated molecule [M+H]⁺, where M is the free base (L-Alanine allyl ester). Given the molecular weight of this compound (165.62 g/mol ) and the free base (129.16 g/mol ), the primary ion observed would be at an m/z of approximately 130.0863, corresponding to the [C₆H₁₂NO₂]⁺ ion. HRMS would confirm this exact mass, consistent with the elemental composition. scbt.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses, such as the loss of the allyl group or the carboxyl group. acdlabs.comdea.gov
Table 3: Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| HRMS (Computed) | Monoisotopic Mass of Free Base (C₆H₁₁NO₂) | 129.07898 Da | simsonpharma.com |
| MS (Expected) | m/z of Protonated Molecule [M+H]⁺ | ~130.086 | simsonpharma.com |
| Computed | Molecular Weight of Hydrochloride Salt | 165.62 g/mol | scbt.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For simple amino acid esters like this compound, which lack extensive chromophores, significant absorption is not expected in the visible range. The primary absorption would occur in the UV region, typically below 220 nm, due to the n→π* transition of the carbonyl group in the ester. The allyl group's π→π* transition would also contribute to the UV absorption. The exact wavelength and molar absorptivity would be determined experimentally. Studies on similar amino acid esters confirm that their significant absorption is in the far UV region. mdpi.comresearchgate.netnih.gov
Chromatographic Analysis for Purity and Identity Assessment
Chromatography is essential for separating the components of a mixture and is widely used to assess the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical compounds and intermediates like this compound. A validated HPLC method can separate the target compound from any starting materials, by-products, or degradation products.
A typical HPLC analysis for an amino acid derivative like this compound would utilize a reversed-phase column (e.g., C18). The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector set to a low wavelength (e.g., 210 nm) where the ester carbonyl absorbs. The retention time of the main peak under specific chromatographic conditions is a key identifier for the compound, while the area of the peak is proportional to its concentration, allowing for purity assessment, often reported as a percentage (e.g., >99% purity). chemimpex.comgoogle.com
Table 4: Typical HPLC Parameters for Amino Acid Ester Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~210 nm |
| Purity Specification | ≥99% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, this compound, like other amino acid derivatives, is a polar and non-volatile salt, making it unsuitable for direct GC-MS analysis. mdpi.com Therefore, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form. mdpi.comdntb.gov.ua This process typically targets the primary amine group of the alanine (B10760859) moiety.
The derivatization of this compound for GC-MS analysis involves converting the polar amine group into a less polar, more volatile functional group. A common approach is acylation. For instance, the primary amine can be reacted with an acylating agent, such as an anhydride (B1165640) or an acyl halide, to form an amide. Perfluorinated anhydrides, like pentafluoropropionic anhydride (PFPA), are frequently used because they introduce fluorine atoms into the molecule, which significantly enhances the sensitivity of detection by electron capture detectors or mass spectrometry in negative chemical ionization mode. mdpi.comnih.gov
Following derivatization, the resulting product, for example, N-pentafluoropropionyl-L-alanine allyl ester, possesses increased volatility and thermal stability, allowing it to be effectively separated on a GC column. The GC column, typically a fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase, separates the derivatized analyte from other components in the sample based on differences in boiling points and interactions with the stationary phase.
As the separated components elute from the GC column, they enter the mass spectrometer. In the MS, the derivatized H-Ala-oall molecules are ionized, commonly by electron impact (EI), which causes them to fragment in a reproducible pattern. ubbcluj.ro This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the unequivocal identification of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the derivatized molecule and several fragment ions characteristic of its structure. For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where the instrument is set to detect only specific ions known to be characteristic of the target analyte, providing higher sensitivity and selectivity. nih.govubbcluj.ro
Chiral Analysis and Stereochemical Purity Determination
The stereochemical configuration of this compound is a critical quality attribute, as the biological and chemical properties of enantiomers can differ significantly. This compound is derived from L-alanine, so it is crucial to verify its enantiomeric purity and quantify any potential D-enantiomer impurity that may have been introduced during synthesis or storage. Chiral chromatography is the most established technique for this purpose. mdpi.com
Chiral GC and HPLC are the primary methods for determining the stereochemical purity of amino acid derivatives. polyu.edu.hksciforum.net
Direct Chiral GC/HPLC: This approach utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers of the analyte. The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation. For the analysis of this compound, the sample would be injected directly (for HPLC) or after a suitable volatilizing derivatization (for GC) onto the chiral column. The resulting chromatogram would show two separate peaks for the L- and D-enantiomers if both are present, allowing for the calculation of enantiomeric excess (ee). polyu.edu.hkresearchgate.net
Indirect Chiral GC/HPLC: This method involves derivatizing the analyte with a chiral derivatizing agent (CDA) of known high enantiomeric purity. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatography column. jst.go.jp For example, the amine group of this compound and its potential D-enantiomer could be reacted with a chiral reagent like Mosher's acid chloride or a derivative of (S)-(+)-2-butyl alcohol. jst.go.jp The resulting diastereomeric products would be separated by GC or HPLC, and the relative peak areas would correspond to the enantiomeric composition of the original sample.
In both methods, mass spectrometry can be coupled with the chromatographic separation (GC-MS or LC-MS) to confirm the identity of the separated enantiomers or diastereomers. The choice between direct and indirect methods depends on the availability of suitable chiral columns or derivatizing agents and the specific requirements of the analysis. It is also important to use hydrolysis conditions that minimize racemization, such as using deuterated hydrochloric acid (DCl in D₂O), when analyzing the chiral purity of the parent amino acid after hydrolysis. mdpi.com
Advanced Analytical Derivatization Strategies for Enhanced Detection and Quantification
To overcome the inherent analytical challenges of amino acid esters like this compound and to improve the performance of methods like GC-MS, various advanced derivatization strategies have been developed. These strategies aim to not only increase volatility but also to enhance ionization efficiency, improve chromatographic behavior, and increase detection sensitivity. dntb.gov.uanist.gov
A widely used and robust two-step derivatization procedure for amino acids involves esterification followed by acylation. mdpi.comdntb.gov.ua Although the carboxyl group in this compound is already esterified, the primary amine group remains a target for derivatization.
Common Derivatization Approaches:
Acylation: This is one of the most common strategies. The use of perfluoroacylating reagents like Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) is particularly advantageous for GC-MS. mdpi.comubbcluj.ro These reagents react with the amine group to form stable, volatile amides. The high degree of fluorination makes the derivatives highly electronegative, which is ideal for highly sensitive detection using electron capture negative ionization (ECNI) mass spectrometry. mdpi.com
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that can derivatize the primary amine. wvu.edu This creates a trimethylsilyl (B98337) (TMS) derivative that is volatile and suitable for GC-MS analysis. However, a major drawback of TMS derivatives is their high sensitivity to moisture, which requires stringent anhydrous conditions during the derivatization and analysis. wvu.edu
Chloroformate Derivatization: Alkyl chloroformates, such as methyl chloroformate or ethyl chloroformate, react rapidly with amino groups in an aqueous medium to form stable methoxycarbonyl (MOC) or ethoxycarbonyl (EOC) derivatives. nist.gov This method is fast, and the resulting derivatives are stable and exhibit excellent chromatographic properties for GC-MS analysis. nist.gov
The selection of a derivatization strategy depends on the analytical objective, the sample matrix, and the available instrumentation. For trace-level quantification, highly sensitive methods involving fluorinated derivatives are often preferred.
Table of Derivatization Strategies for GC-MS Analysis
| Derivatization Strategy | Reagent(s) | Target Group(s) on H-Ala-oall | Derivative Formed | Key Advantages | Considerations |
|---|---|---|---|---|---|
| Acylation | Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) | Primary Amine (-NH₂) | N-Perfluoroacyl amide | High volatility; Excellent thermal stability; High sensitivity in ECNI-MS. mdpi.comubbcluj.ro | Often requires anhydrous conditions; Reagents can be corrosive. |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary Amine (-NH₂) | N-Trimethylsilyl (TMS) | Produces volatile derivatives suitable for GC-MS. wvu.edu | Highly sensitive to moisture; may produce multiple derivative products. wvu.edu |
| Chloroformate Reaction | Methyl Chloroformate (MCF) or Ethyl Chloroformate (ECF) | Primary Amine (-NH₂) | N-Alkoxycarbonyl | Rapid reaction; Can be performed in aqueous media; Stable derivatives. nist.gov | Requires careful pH control during the reaction. |
Biological and Biomedical Research Applications of H Ala Oall Hcl
Role in Synthetic Ligand Design for Biological Receptor Studies
In the field of pharmacology and biochemistry, the design of synthetic ligands is crucial for understanding the function of biological receptors. H-Ala-oall HCl can be a key component in the synthesis of these ligands. The alanine (B10760859) backbone provides a fundamental amino acid structure, while the allyl ester allows for further chemical modifications to create diverse molecular architectures. acs.orgacs.org These tailored molecules can then be used to probe the binding pockets of receptors, helping to elucidate their structure and function. acs.org
The synthesis of complex ligands, such as those for G-protein coupled receptors (GPCRs) or ionotropic glutamate (B1630785) receptors, often involves the step-wise assembly of amino acid derivatives. acs.orgnih.gov The hydrochloride salt form of amino acid esters, like this compound, is often used in these synthetic pathways. u-strasbg.fr The ability to selectively deprotect the allyl group allows for the introduction of various functional groups, which can influence the ligand's binding affinity and selectivity for a specific receptor subtype. mdpi.com This approach has been instrumental in developing ligands for studying opioid receptors and other important drug targets. acs.org
Precursor in Biologically Active Molecule Synthesis
This compound is widely recognized as a pharmaceutical intermediate, primarily due to its utility in peptide synthesis. omizzur.comchemimpex.com The allyl group serves as a protecting group for the carboxylic acid functionality of alanine, preventing it from reacting during the formation of peptide bonds. google.com This protection is crucial for the controlled, stepwise synthesis of peptides with a specific amino acid sequence. google.com
Peptide-Based Therapeutic Agents and Peptide Drugs
The development of peptide-based therapeutics is a rapidly growing field, with applications in treating a wide range of diseases. nih.gov this compound plays a role in the synthesis of these therapeutic peptides by providing an allyl-protected alanine residue that can be incorporated into the peptide chain. The use of allyl protecting groups is a well-established strategy in solid-phase peptide synthesis (SPPS), a common method for producing synthetic peptides. google.comgoogle.com
Peptide lipidation, the attachment of lipid moieties to a peptide, is a strategy used to improve the pharmacokinetic properties of peptide drugs. nih.gov The synthesis of such lipidated peptides can involve the use of orthogonally protected amino acids, where different protecting groups can be selectively removed. The allyl group on this compound is compatible with common protecting groups like Fmoc and Boc, making it a useful tool in the synthesis of complex peptide therapeutics. google.com
Synthetic Antimicrobial Peptides
The rise of antibiotic resistance has spurred research into new antimicrobial agents, including antimicrobial peptides (AMPs). frontiersin.org These peptides often have specific sequences and structural motifs that allow them to disrupt bacterial membranes. The synthesis of AMPs frequently employs SPPS techniques, where protected amino acids like this compound can be utilized. google.com
The incorporation of both natural and non-natural amino acids, as well as various chemical modifications, can enhance the stability and activity of synthetic AMPs. mdpi.comrsc.org The use of allyl protection for amino acid side chains or termini is a known strategy in the synthesis of these complex peptides. researchgate.nettdx.cat For example, the synthesis of peptides containing lysine (B10760008) and alanine, common residues in AMPs, can be achieved using ring-opening polymerization of N-carboxyanhydrides, a method that complements traditional peptide synthesis. acs.org
Table 2: Research Findings on Synthetic Peptides
| Peptide Type | Key Research Finding | Relevance of this compound |
| Peptide-Based Therapeutics | Lipidation can improve the properties of peptide drugs. nih.gov | Can be used as a building block in the synthesis of lipidated peptides. |
| Antimicrobial Peptides (AMPs) | Specific amino acid sequences and modifications are crucial for activity. frontiersin.orgrsc.org | Provides an allyl-protected alanine for incorporation into synthetic AMPs. |
| Enzyme Inhibitory Peptides | Tripeptides containing modified amino acids can inhibit enzyme activity. iaea.org | Can be a precursor for synthesizing peptides with inhibitory functions. |
Enzyme Substrate Analogs and Inhibitors
This compound and related compounds can be used to synthesize molecules that act as enzyme substrate analogs or inhibitors. These molecules mimic the natural substrate of an enzyme, allowing them to bind to the active site and modulate its activity. This is a key strategy in drug discovery and for studying enzyme mechanisms.
One study reported the synthesis of several amide and ester derivatives of a glutamine analogue, including an allyl ester, which were evaluated for their inhibitory activity against glucosamine-6-phosphate synthase. nih.gov The allyl ester derivative exhibited moderate enzyme inhibitory activity. nih.gov In another study, a tripeptide containing (S)-α-allyl-glycine was synthesized to investigate its effect on collagenase activity, demonstrating that the peptide could inhibit the enzyme. iaea.org Furthermore, research on alanine racemase, a bacterial enzyme, has shown that substrate analogs like 3-halovinylglycines can act as irreversible inhibitors. csic.es These examples highlight the potential of using alanine derivatives with modified side chains, such as the allyl group, to develop specific enzyme inhibitors.
Investigations into Protein Folding Mechanisms and Enzyme Interactions
Understanding how proteins fold into their functional three-dimensional structures and how they interact with other molecules is a fundamental goal in biochemistry. While direct studies involving this compound in protein folding are not extensively documented, the principles of using modified amino acids to probe these processes are well-established.
The incorporation of unnatural or protected amino acids into a peptide sequence can provide insights into the forces that drive protein folding and the specific interactions that stabilize the folded state. chim.it For example, the substitution of specific amino acids with alanine (alanine scanning) is a common technique to determine the contribution of individual residues to protein stability and function. frontiersin.orgacs.org The synthesis of peptides for such studies relies on building blocks like this compound.
Furthermore, studying enzyme-ligand interactions often involves the use of substrate analogs or inhibitors. nih.gov By synthesizing peptides containing modified amino acids, researchers can probe the active site of an enzyme and identify key residues involved in binding and catalysis. rsc.org The use of protected amino acids like this compound is a prerequisite for the synthesis of such molecular tools. u-strasbg.fr While protein folding is often studied using denaturants like guanidine (B92328) HCl, the role of specific amino acid sequences, which are constructed using derivatives like this compound, is central to the process. csbsju.edu
Contribution to Studies of Amino Acid Metabolism and Homeostasis
The study of amino acid metabolism and homeostasis is crucial for understanding numerous physiological and pathological states. glpbio.com Chemically modified amino acids are frequently used as probes to investigate these complex networks. While direct studies employing this compound as a metabolic probe are not widely published, its potential contribution can be understood by examining research on structurally related allyl-containing amino acids.
Modified amino acids can be introduced into biological systems to track their uptake, incorporation into proteins, and catabolic breakdown. glpbio.com For instance, sulfur-containing amino acids with allyl groups, such as S-allylcysteine (SAC) found in aged garlic extract, have been studied for their effects on metabolic disorders. scielo.brspandidos-publications.com Research has shown that SAC can influence iron metabolism in diabetic rats, suggesting a protective effect against oxidative stress-induced metabolic alterations. nih.gov Another related compound, allylglycine, has been used in microbiological studies to investigate amino acid catabolic pathways in bacteria like Pseudomonas putida. nih.gov
Theoretically, this compound could be used in a similar manner. Once introduced into a cellular system, it can be recognized by amino acid transporters and enzymes due to its core L-alanine structure. The subsequent metabolic fate of the molecule could be traced by monitoring the unique allyl group or its metabolic byproducts. The hydrolysis of the allyl ester would release L-alanine and allyl alcohol, and the cell's handling of these components could provide insights into specific enzymatic activities and metabolic fluxes. However, realizing this potential requires the development of sensitive and specific detection methods for the allyl moiety within a complex biological matrix.
The table below outlines the conceptual application of this compound as a metabolic probe, based on principles from related studies.
| Research Area | Potential Application of this compound | Investigated Analogue | Research Finding with Analogue |
| Amino Acid Uptake & Transport | Serve as a competitive inhibitor or a traceable substrate for alanine transporters. | DL-alanine | Used in studies of the glucose-alanine cycle and metal chelation. medchemexpress.com |
| Enzyme Activity & Catabolism | Act as a substrate for esterases and aminotransferases, releasing trackable allyl alcohol. | Allylglycine | Mutants of P. putida can utilize D-allylglycine, revealing specific metabolic enzyme activities. nih.gov |
| Metabolic Dysregulation | Investigate changes in amino acid metabolism in diseases like diabetes or cancer. | S-allylcysteine (SAC) | SAC administration in diabetic rats modulated iron metabolism and improved biochemical parameters. nih.gov |
This table presents potential research applications for this compound based on established findings with related amino acid analogues.
Bioconjugation Strategies Utilizing the Allyl Moiety for Biological Labeling
Bioconjugation is the chemical process of covalently linking molecules, at least one of which is a biomolecule, to impart new functions. csic.es The allyl group of this compound is a versatile functional handle for such modifications, primarily through transition metal-catalyzed reactions that are often bioorthogonal—meaning they can proceed in a biological environment without interfering with native processes. rsc.orgresearchgate.net
The most prominent application of the allyl group in this context is as a protecting group for carboxylic acids in peptide synthesis, which can be selectively removed under mild conditions. utah.edusigmaaldrich.com This "deprotection" is a key chemoselective strategy for constructing complex peptides and bioconjugates. nih.gov The allyl ester is stable to many standard reagents used in peptide synthesis but can be efficiently cleaved by palladium(0) catalysts in the presence of a scavenger molecule. universiteitleiden.nlnih.gov This allows for specific sites on a peptide to be unmasked for further modification, such as cyclization or the attachment of labels like fluorophores or drugs. universiteitleiden.nl
Beyond its role as a protecting group, the allyl moiety itself can directly participate in labeling reactions. Transition metal catalysis, particularly with palladium, allows for the formation of covalent bonds between the allyl group and a target biomolecule. rsc.org For example, an electrophilic π-allyl palladium complex can be used for the site-selective O-alkylation of tyrosine residues on proteins. researchgate.net This type of reaction expands the toolkit for modifying proteins at specific sites, enabling detailed studies of their structure and function.
The following data tables summarize key bioconjugation strategies that leverage the chemistry of the allyl group.
Table 1: Allyl Ester as a Chemoselective Handle in Peptide Synthesis & Ligation
| Strategy | Catalyst / Reagents | Conditions | Application | Key Feature |
| Allyl Ester Deprotection | Pd(PPh₃)₄, Nucleophilic Scavenger (e.g., morpholine, phenylsilane) | Near-neutral pH, aqueous or organic solvent | On-resin peptide cyclization; Sequential ligation; Synthesis of glycopeptides | Orthogonal to many other protecting groups (e.g., Fmoc, Boc, tBu); Cleavage is mild and highly efficient. utah.edusigmaaldrich.comuniversiteitleiden.nl |
| Traceless Solubilizing Tags | Fmoc-Glu(AlHx)-OH, Pd(0) catalyst | Aqueous conditions | Overcoming poor solubility of hydrophobic peptide segments during chemical protein synthesis. | The allyl-based linker can be removed tracelessly after successful purification and ligation. utah.edu |
This table describes the use of allyl esters as removable protecting groups, a foundational strategy in bioconjugation and complex peptide synthesis.
Table 2: Direct Bioconjugation via the Allyl Group
| Reaction Type | Catalyst / Reagents | Target Functional Group | Application |
| Palladium-Catalyzed O-Alkylation | Electrophilic π-allyl Palladium Complex | Phenol (Tyrosine side chain) | Site-selective protein modification; Attaching probes to tyrosine residues. researchgate.net |
| Ruthenium-Catalyzed Decaging | Ruthenium Catalyst | Allyl Carbamate (caged amines) | Spatiotemporal control of protein activation; Release of fluorescent dyes or drugs inside living cells. rsc.org |
| Cobalt-Catalyzed Deallylation | Co(II)/TBHP/(Me₂SiH)₂O | Allyl Carboxylic Ester | Removal of allyl protecting group with high chemoselectivity and functional group tolerance. acs.org |
This table outlines methods where the allyl group itself is the reactive partner in forming a conjugate or in a cleavage reaction for activation, often mediated by transition metals.
Future Research Directions and Emerging Applications
Development of Novel and Efficient Synthetic Methodologies for H-Ala-OAll HCl Derivatives
Future research is poised to explore more efficient and versatile methods for synthesizing derivatives of this compound. Current synthetic routes can be expanded upon to introduce a wider range of functional groups, leading to novel compounds with tailored properties. Key areas of development include:
Catalytic Approaches: Investigating new metal-catalyzed reactions to modify the allyl group, such as cross-metathesis or hydrofunctionalization, could yield a diverse library of derivatives. rsc.org
Enzymatic Synthesis: The use of enzymes, or biocatalysis, offers a green and highly selective method for synthesizing chiral compounds. mdpi.com Exploring enzymatic reactions for the synthesis and modification of this compound could lead to more sustainable and efficient processes. mdpi.com
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound and its derivatives can offer improved control over reaction parameters, enhanced safety, and easier scalability.
A comparative look at synthetic approaches for related compounds reveals the potential for innovation. For instance, methods developed for the synthesis of other amino acid esters and peptide fragments, such as those involving various coupling reagents, could be adapted and optimized for this compound. mdpi.com
Expanded Applications in Advanced Peptide and Protein Engineering
The allyl ester of this compound is a key feature that allows for its selective removal under mild conditions, making it a valuable building block in peptide and protein engineering. Future applications in this area are expected to leverage this property for:
Site-Specific Modifications: Incorporating this compound into a peptide sequence allows for the selective deprotection of the C-terminus, enabling further modifications at that specific site. This is crucial for creating well-defined and complex peptide structures.
Peptide Cyclization: The deprotected C-terminus can be used to form cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.
Protein Ligation: this compound can be utilized in native chemical ligation and other protein engineering techniques to assemble larger and more complex protein structures from smaller peptide fragments. pnas.orgethz.ch
The ability to create novel peptide and protein architectures opens the door to developing new therapeutics, biomaterials, and research tools.
Integration in Combinatorial Chemistry and High-Throughput Synthesis Methodologies
Combinatorial chemistry aims to rapidly synthesize large libraries of compounds for screening and discovery. researchgate.net The properties of this compound make it an excellent candidate for inclusion in such high-throughput workflows. hokudai.ac.jp
Future research will likely focus on:
Solid-Phase Synthesis: Adapting this compound for use in automated solid-phase peptide synthesizers will enable the rapid generation of peptide libraries containing this building block. acs.org
Library Design: Designing combinatorial libraries based on this compound derivatives will allow for the systematic exploration of structure-activity relationships. researchgate.net By varying the substituents on the alanine (B10760859) core and the allyl group, researchers can generate a vast number of diverse molecules for screening. umd.edu
The integration of this compound into these high-throughput platforms will accelerate the discovery of new bioactive compounds. hokudai.ac.jpumd.edu
Advancements in Analytical Characterization and Quantification Techniques
As the use of this compound and its derivatives expands, the need for robust analytical methods for their characterization and quantification becomes more critical. While standard techniques like NMR, mass spectrometry, and HPLC are currently employed, future research will aim to develop more specialized and sensitive methods. omizzur.com
Key areas for advancement include:
Chromatographic Methods: Developing new HPLC and GC methods with improved resolution and sensitivity for the separation and quantification of this compound and its derivatives from complex mixtures. diva-portal.org
Spectroscopic Techniques: Utilizing advanced spectroscopic methods, such as 2D-NMR and tandem mass spectrometry, to gain more detailed structural information about novel derivatives. researchgate.net
Chiral Analysis: Developing and refining methods for the accurate determination of the enantiomeric purity of this compound and its derivatives, which is crucial for their application in biological systems.
These advancements will be essential for quality control in both research and potential future commercial applications.
Exploration of New Biological Activities and Potential Therapeutic Targets
The structural novelty of this compound derivatives suggests they may possess unique biological activities. Future research will involve screening these compounds against a wide range of biological targets to identify potential therapeutic applications.
Initial areas of exploration could include:
Antimicrobial Activity: Many peptides and their derivatives exhibit antimicrobial properties. Screening this compound-containing peptides against various bacterial and fungal strains could lead to the discovery of new antibiotics. mdpi.com
Anticancer Activity: The ability to create diverse peptide libraries allows for the screening of compounds for their ability to inhibit cancer cell growth or target specific pathways involved in cancer progression. ajol.info
Enzyme Inhibition: The unique chemical functionalities of this compound derivatives could make them effective inhibitors of specific enzymes, which is a common strategy in drug development.
The discovery of novel biological activities would open up new avenues for the development of this compound-based therapeutics.
Sustainable Synthesis Approaches and Green Chemistry Principles for this compound Production
In line with the growing emphasis on sustainable practices in the chemical industry, future research will focus on developing greener methods for the production of this compound. royalsocietypublishing.orgwjpmr.com The 12 principles of green chemistry provide a framework for this endeavor. mdpi.com
Key strategies for a more sustainable synthesis include:
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the alanine core and the allyl group. royalsocietypublishing.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. wjpmr.com
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives, such as water or bio-derived solvents. mdpi.com
Energy Efficiency: Developing synthetic processes that can be carried out at lower temperatures and pressures, reducing energy consumption. royalsocietypublishing.org This can be achieved through the use of highly efficient catalysts or alternative energy sources like microwave irradiation or ultrasound. rsc.org
By incorporating these green chemistry principles, the production of this compound can be made more environmentally friendly and economically viable. tandfonline.com
Q & A
Basic Research Questions
Q. How can H-Ala-OAll HCl be synthesized and characterized in a laboratory setting?
- Methodological Answer:
- Synthesis Protocol: Use solid-phase peptide synthesis (SPPS) with Fmoc-protected alanine. The allyl ester (OAll) group is introduced as a protective moiety for the carboxyl terminus. Purification via reverse-phase HPLC ensures removal of byproducts .
- Characterization: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Compare observed chemical shifts (e.g., allyl protons at δ 5.2–5.4 ppm) with PubChem data for analogous compounds . Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ expected at m/z calculated from C₇H₁₄ClNO₃).
- Purity Assessment: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 214 nm. A purity threshold of ≥95% is recommended for experimental reproducibility .
Q. What safety and handling protocols are critical for working with this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct experiments in a fume hood to mitigate inhalation risks .
- Storage: Store at –20°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the allyl ester group.
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes. Consult the Safety Data Sheet (SDS) for compound-specific first-aid guidelines (e.g., ChemTrec emergency protocols) .
Q. How should researchers design initial experiments to assess this compound’s reactivity in peptide coupling?
- Methodological Answer:
- Experimental Design: Use a model reaction with a free amine (e.g., glycine methyl ester) to test coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Control Variables: Maintain consistent temperature (0–4°C for sensitive reactions), solvent polarity (e.g., DMF or DCM), and molar ratios (1:1.2 for amine:ester).
- Data Collection: Quantify yields gravimetrically after purification. Compare results with published coupling efficiencies for similar allyl-protected amino acids .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved during structural validation?
- Methodological Answer:
- Contradiction Analysis: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For instance, allyl group protons may show splitting patterns inconsistent with singlets due to steric interactions.
- Peer Review: Submit raw spectral data to open-access repositories (e.g., Zenodo) for independent verification. Reference methodologies from journals like the Beilstein Journal of Organic Chemistry to ensure alignment with field standards .
- Case Study: If MS data conflicts with theoretical m/z, recalibrate the instrument using a standard peptide (e.g., bradykinin) and re-analyze with higher resolution settings .
Q. What strategies ensure reproducibility of this compound-based experiments across laboratories?
- Methodological Answer:
- Detailed Documentation: Follow the ALCOA framework (Attributable, Legible, Contemporaneous, Original, Accurate) for lab notebooks. Include exact gradients for HPLC purification and spectrometer calibration logs .
- Collaborative Validation: Share experimental protocols via platforms like Protocols.io . For example, publish a step-by-step SPPS procedure with troubleshooting notes (e.g., allyl deprotection using Pd(PPh₃)₄) .
- Reagent Sourcing: Specify vendors and lot numbers for critical reagents (e.g., Fmoc-Ala-OH purity ≥99%) to minimize batch variability .
Q. How can this compound be integrated into complex peptide systems while minimizing side reactions?
- Methodological Answer:
- Orthogonal Protection: Combine OAll with acid-labile (e.g., tert-butyl) or photolabile (e.g., nitroveratryl) groups to enable selective deprotection. Monitor side reactions (e.g., allyl migration) via LC-MS .
- Kinetic Studies: Use stopped-flow IR spectroscopy to track real-time ester activation during coupling. Optimize reaction times to prevent epimerization or racemization.
- Computational Modeling: Employ density functional theory (DFT) to predict steric hindrance or electronic effects in peptide chain elongation. Compare results with empirical data from circular dichroism (CD) spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
